REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:19]I>CN(C)C=O>[CH3:18][C:12]([C:9]1[CH:8]=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[CH:11][CH:10]=1)([CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:0.1|
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Name
|
|
Quantity
|
924 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
187 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added gradually over about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
An intense violet color developed during the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise by syringe over about 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 10°-15° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
By the next day, the mixture consisted of a suspension of some grayish solid in a golden liquid
|
Type
|
CUSTOM
|
Details
|
quenched by gradual addition of 10 mL of 5% aqueous potassium bisulfate solution
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between 400 mL of diethyl ether and 400 mL of water
|
Type
|
WASH
|
Details
|
The organic layer was washed with an additonal 3×400 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |